molecular formula C8H4Br2N2O3S B12929601 [(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid CAS No. 91982-81-9

[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid

Cat. No.: B12929601
CAS No.: 91982-81-9
M. Wt: 368.00 g/mol
InChI Key: RECVPRKHYQXJEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions of the benzo[c][1,2,5]thiadiazole ring . The resulting dibrominated intermediate is then reacted with acetic acid under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid involves its electron-accepting properties. The compound interacts with electron-donating species, facilitating charge transfer processes. This property is crucial in its applications in organic electronics and photovoltaics, where efficient charge separation and transport are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is unique due to its specific functionalization with an acetic acid moiety, which enhances its solubility and reactivity in various chemical processes. This makes it a versatile intermediate for the synthesis of more complex organic materials .

Properties

CAS No.

91982-81-9

Molecular Formula

C8H4Br2N2O3S

Molecular Weight

368.00 g/mol

IUPAC Name

2-[(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid

InChI

InChI=1S/C8H4Br2N2O3S/c9-3-1-4(10)8(15-2-5(13)14)7-6(3)11-16-12-7/h1H,2H2,(H,13,14)

InChI Key

RECVPRKHYQXJEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Br)OCC(=O)O)Br

Origin of Product

United States

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